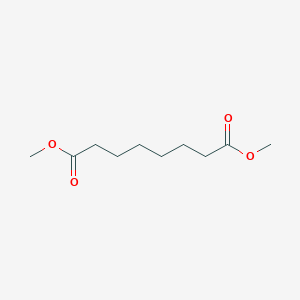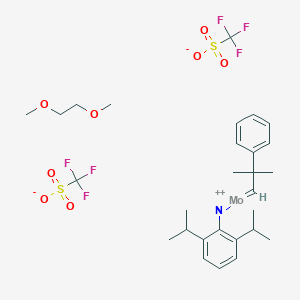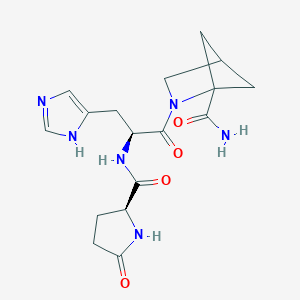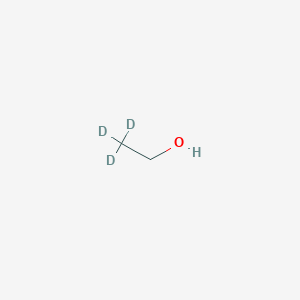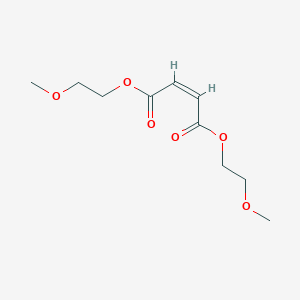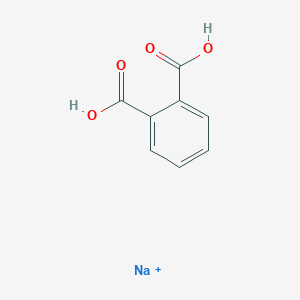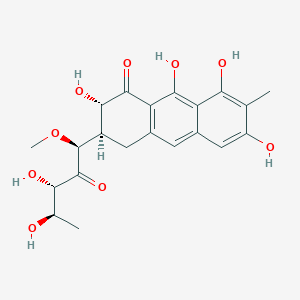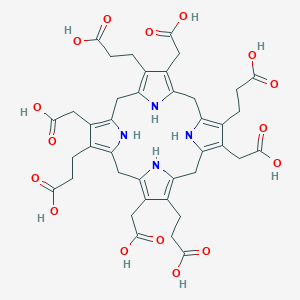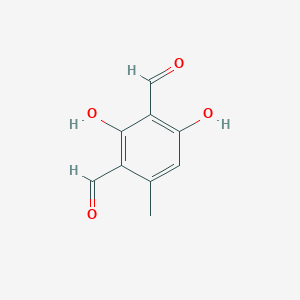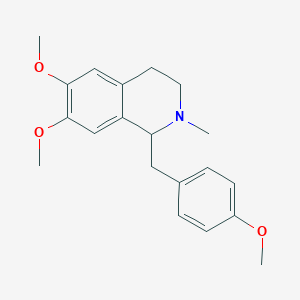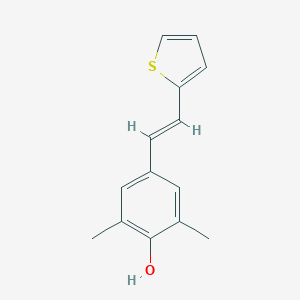
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
Resveratrol exerts its biological effects through various mechanisms, including the activation of sirtuins, inhibition of cyclooxygenase-2 (COX-2), and modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.
Biochemische Und Physiologische Effekte
Resveratrol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-aging properties. It has also been shown to improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
Resveratrol has several advantages for lab experiments, including its low toxicity, availability, and ease of use. However, it also has some limitations, such as its low bioavailability and poor solubility in water, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol research, including the development of novel delivery systems to improve its bioavailability, the identification of new targets and signaling pathways, and the investigation of its potential synergistic effects with other compounds. Additionally, more studies are needed to determine the optimal dose and duration of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol supplementation for various diseases.
In conclusion, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is a promising natural compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and develop effective treatment strategies.
Synthesemethoden
Resveratrol can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The most commonly used method is plant extraction, which involves extracting 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol from the skin of grapes or other plants using solvents.
Wissenschaftliche Forschungsanwendungen
Resveratrol has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Many studies have shown that 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.
Eigenschaften
CAS-Nummer |
127035-58-9 |
|---|---|
Produktname |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Molekularformel |
C14H14OS |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
InChI-Schlüssel |
CUTHZVKEIWXBMP-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Synonyme |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




